Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate

Description

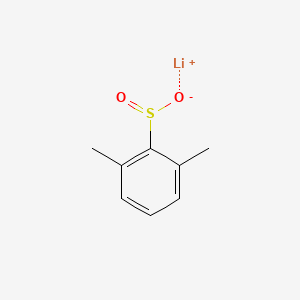

Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate is a lithium salt derived from 2,6-dimethylbenzenesulfinic acid. The compound consists of a lithium cation (Li⁺) coordinated to the sulfinate anion (C₈H₉SO₂⁻), where the aromatic ring is substituted with methyl groups at the 2 and 6 positions. This structural configuration imparts steric and electronic effects that influence its solubility, stability, and reactivity. Lithium sulfinates are commonly employed in organic synthesis as stabilizing agents, initiators for polymerization, or intermediates in redox reactions. However, specific applications of this compound remain understudied in the literature provided.

Properties

IUPAC Name |

lithium;2,6-dimethylbenzenesulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S.Li/c1-6-4-3-5-7(2)8(6)11(9)10;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGWFCHKHHYPEZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=C(C(=CC=C1)C)S(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9LiO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate typically involves the reaction of 2,6-dimethylbenzenesulfinic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonates.

Reduction: It can be reduced to form sulfides.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

Oxidation: The major product is 2,6-dimethylbenzenesulfonate.

Reduction: The major product is 2,6-dimethylbenzenesulfide.

Substitution: The products depend on the nucleophile used, such as 2,6-dimethylbenzenesulfonamide or 2,6-dimethylbenzenesulfonate esters.

Scientific Research Applications

Synthesis and Structural Characteristics

Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate can be synthesized from 2,6-dimethylbenzenesulfonic acid through various methods involving lithium salts. The synthesis often requires inert atmosphere conditions to prevent oxidation and moisture interference, with purification steps typically involving recrystallization or chromatography to isolate the final product. The molecular structure includes a lithium cation associated with a sulfinic acid anion derived from 2,6-dimethylbenzenesulfonic acid. The compound's structure can be represented as follows:

- Chemical Formula : C₉H₁₁LiO₂S

- Molecular Weight : 194.25 g/mol

The presence of methyl groups at the 2 and 6 positions of the benzene ring enhances its lipophilicity and reactivity, which are crucial for its applications in various chemical reactions.

Applications in Organic Synthesis

This compound serves as a valuable reagent in organic synthesis. Its unique reactivity patterns allow it to participate in several chemical transformations:

- Sulfonylation Reactions : This compound can act as a sulfonylating agent to introduce sulfonyl groups into organic molecules.

- Nucleophilic Substitutions : It can facilitate nucleophilic substitutions due to the presence of the lithium cation, which enhances the electrophilicity of the sulfinic group.

- Synthesis of Complex Molecules : It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Applications in Materials Science

In materials science, this compound is explored for its potential use in developing advanced materials:

- Conductive Polymers : The compound can be incorporated into polymer matrices to enhance conductivity due to the presence of lithium ions.

- Composite Materials : It can be used to modify the properties of composite materials, improving thermal stability and mechanical strength.

Applications in Battery Technology

One of the most significant applications of this compound is in battery technology:

- Electrolytes for Lithium-Ion Batteries : This compound can be utilized as a lithium salt in electrolytes for lithium-ion batteries. Its unique properties may enhance ionic conductivity and electrochemical stability.

- Prelithiation Solutions : this compound can be part of prelithiation solutions designed to improve the performance of battery electrodes by ensuring that lithium ions are available at the start of battery operation .

Case Study 1: Use in Lithium-Ion Batteries

Recent studies have shown that incorporating this compound into electrolyte formulations significantly improves ionic conductivity compared to traditional lithium salts. For instance, experiments demonstrated that electrolytes containing this compound exhibited enhanced electrochemical performance at elevated temperatures .

Case Study 2: Organic Synthesis Applications

In a study focused on synthesizing sulfonamides from amines and sulfinates, researchers found that this compound effectively facilitated the reaction under mild conditions. The resulting sulfonamides displayed improved yields and purity compared to those synthesized using conventional methods .

Mechanism of Action

The mechanism of action of lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural and Electronic Properties

Lithium sulfinates vary based on substituents on the aromatic ring. A comparison of key derivatives is outlined below:

| Compound | Substituents | Molecular Weight (g/mol) | Solubility in THF | Thermal Stability |

|---|---|---|---|---|

| Lithium benzene-1-sulfinate | None | 160.1 | High | Moderate (dec. >200°C) |

| Lithium 4-methylbenzene-1-sulfinate | 4-methyl | 174.2 | Moderate | High (dec. ~220°C) |

| Lithium 2,6-dimethylbenzene-1-sulfinate | 2,6-dimethyl | 188.3 | Low | Very High (dec. ~240°C) |

Key Observations :

- The 2,6-dimethyl substitution reduces solubility in polar aprotic solvents like THF due to increased steric bulk, limiting solvation efficiency .

- Thermal stability improves with methyl substitution, as the electron-donating groups stabilize the sulfinate anion and hinder decomposition pathways .

Industrial and Environmental Relevance

- Trade and Production : The EU’s critical raw materials report highlights refined lithium compounds (e.g., Li₂CO₃, LiOH) as strategically important, with trade flows dominated by Asian markets . Lithium sulfinates, though niche, may align with broader lithium supply chain challenges.

Biological Activity

Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate is a lithium salt derived from 2,6-dimethylbenzene-1-sulfonic acid. This compound has gained attention in various fields, particularly in medicinal chemistry and materials science, due to its unique biological activities and potential applications.

The biological activity of lithium salts, including this compound, is primarily attributed to their ability to interact with various cellular targets. Lithium ions are known to influence signaling pathways by inhibiting inositol monophosphatase (IMPase) and glycogen synthase kinase-3 (GSK-3), which are crucial for cellular signaling and metabolism. This inhibition leads to alterations in phosphoinositide signaling and modulation of gene expression related to neuroprotection and mood stabilization.

Pharmacological Applications

Lithium compounds have been extensively studied for their therapeutic effects in psychiatric disorders, particularly bipolar disorder. The specific compound under consideration has shown promise in:

- Neuroprotection : Lithium's ability to stabilize mood and reduce the risk of suicide in patients with bipolar disorder is well-documented.

- Anti-inflammatory Effects : Recent studies suggest that lithium may have anti-inflammatory properties, which could be beneficial in treating neurodegenerative diseases .

- Cancer Research : There is emerging evidence that lithium salts may inhibit tumor growth through the modulation of GSK-3 activity, which is implicated in cancer cell proliferation .

Study 1: Lithium's Effect on Neurodegeneration

A study published in Nature Reviews Neuroscience highlighted the neuroprotective effects of lithium in animal models of Alzheimer's disease. The administration of lithium was associated with reduced amyloid plaque formation and improved cognitive function .

Study 2: Anti-inflammatory Mechanisms

Research conducted at a leading university demonstrated that lithium treatment reduced markers of inflammation in a mouse model of multiple sclerosis. The findings suggest that lithium may modulate immune responses, providing a potential therapeutic avenue for autoimmune diseases .

Comparative Data Table

Research Findings

Recent advancements in the study of lithium compounds have revealed diverse biological activities beyond traditional psychiatric uses. Key findings include:

- Cell Signaling : Lithium's role as a signaling molecule has been expanded to include effects on apoptosis and cell survival pathways.

- Neurogenesis : Studies indicate that lithium may promote neurogenesis in the hippocampus, suggesting its potential for cognitive enhancement .

- Metabolic Regulation : Lithium's influence on metabolic pathways suggests possible applications in metabolic disorders such as obesity and diabetes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.